![molecular formula C15H22N2O5S B4676109 3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4676109.png)
3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide
Description
Synthesis Analysis
The synthesis of derivatives structurally related to 3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been explored in various studies. These syntheses involve complex reactions that yield compounds with potential biological activities. For instance, derivatives have been synthesized to explore their pharmacological activities, with specific attention to their prokinetic and antiemetic activities, highlighting the diverse synthetic approaches and potential of these compounds in various fields (Sakaguchi et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals detailed information on the arrangement of atoms and the molecular geometry, which is crucial for understanding the chemical and physical properties of these molecules. X-ray crystallography has been extensively used to determine the structures, providing insights into the molecular docking and bioassay studies as cyclooxygenase-2 inhibitors (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Compounds similar to 3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide have been involved in various chemical reactions, demonstrating a range of chemical properties. For example, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines highlight competitive formation processes, revealing insights into the reactivity and functional group compatibility of these compounds (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are directly influenced by their molecular structures. Studies like the synthesis and crystal structure analysis provide valuable data on these aspects, aiding in the prediction of behavior under different conditions (Kranjc et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are crucial for understanding the versatility and application range of these compounds. For example, the study of cycloaddition in the synthesis of sulfonamide derivatives provides insights into the methodologies for constructing complex structures from simpler precursors, demonstrating the chemical versatility of these compounds (Iwakawa et al., 1991).
properties
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-17(2)23(19,20)14-9-11(6-7-13(14)21-3)15(18)16-10-12-5-4-8-22-12/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKCWNGVGXUILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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